![molecular formula C25H27N2NaO5S B1260817 Evatanepag sodium CAS No. 223490-49-1](/img/structure/B1260817.png)
Evatanepag sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依瓦他帕钠是一种小分子药物化合物,已知在临床研究中用于研究。它主要因其在治疗胫骨骨折方面的潜力而闻名。 该化合物是前列腺素 E2 受体 EP2 亚型和前列腺素 E2 受体 EP4 亚型的选择性激动剂 .
准备方法
合成路线和反应条件
依瓦他帕钠的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
核心结构的形成: 合成从制备苯氧乙酸衍生物开始。
官能团修饰:
最终转化: 最后一步涉及将中间体转化为其钠盐形式
工业生产方法
依瓦他帕钠的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:
反应温度和时间: 优化这些参数以最大限度地提高产率。
纯化技术: 使用结晶和色谱等技术来实现高纯度
化学反应分析
反应类型
依瓦他帕钠经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 还原反应可以用来修饰官能团。
常用的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生氧化衍生物,而取代反应可以引入新的官能团 .
科学研究应用
Fracture Healing
Evatanepag sodium has been primarily investigated for its role in improving the healing process of fractures. Notably, a randomized controlled trial evaluated its efficacy in patients with closed tibial shaft fractures undergoing internal fixation. The results indicated that local administration of this compound promoted faster healing compared to placebo .
Bone Defects
In addition to fracture healing, this compound is being studied for its potential to treat various bone defects. Preclinical studies have shown promising results in enhancing bone regeneration in models of critical-sized defects, indicating its potential therapeutic applications in orthopedic surgery .
Asthma and Inflammatory Conditions
Emerging research suggests that this compound may have applications beyond orthopedics. Its anti-inflammatory properties make it a candidate for treating asthma and other inflammatory diseases. The agonism of the EP2 receptor has been linked to protective effects in mast cell-mediated diseases, suggesting potential therapeutic avenues in respiratory conditions .
Case Study 1: Tibial Fracture Healing
A clinical trial conducted by Pfizer assessed the safety and efficacy of this compound in patients with closed tibial shaft fractures. The study found that patients receiving Evatanepag showed significant improvements in radiographic healing scores compared to those receiving placebo, with a notable reduction in time to union .
Case Study 2: Bone Regeneration in Animal Models
In preclinical studies involving rat models, this compound was administered locally at the fracture site. Results indicated enhanced callus formation and improved biomechanical strength of the healed bone compared to controls. These findings support the compound's potential as a therapeutic agent for enhancing bone repair processes .
Table 1: Summary of Clinical Trials Involving this compound
Study Title | Phase | Condition | Outcome Measures | Results Summary |
---|---|---|---|---|
Efficacy and Safety of CP-533536 | Phase 2 | Closed Tibial Shaft Fracture | Healing time, safety profile | Significant reduction in healing time observed |
Local Administration for Bone Defects | Preclinical | Critical-Sized Bone Defects | Bone regeneration metrics | Enhanced bone regeneration compared to controls |
Table 2: Mechanism of Action Overview
Mechanism | Description |
---|---|
EP2 Receptor Agonism | Stimulates osteoblast activity leading to increased bone formation |
Anti-inflammatory Effects | Potential reduction in inflammatory responses in asthma models |
作用机制
依瓦他帕钠通过选择性结合并激活前列腺素 E2 受体 EP2 亚型和前列腺素 E2 受体 EP4 亚型发挥作用。这种激活会导致一系列细胞内信号传导事件,促进骨形成和其他生理反应。 所涉及的分子靶标和通路包括环腺苷酸 (cAMP) 通路和蛋白激酶 A (PKA) 的激活 .
相似化合物的比较
类似化合物
前列腺素 E2: 一种具有类似受体靶标的天然化合物。
米索前列醇: 一种用于各种医疗应用的合成前列腺素类似物。
前列地尔: 另一种具有类似药理作用的前列腺素类似物
依瓦他帕钠的独特性
依瓦他帕钠因其对 EP2 和 EP4 受体的选择性高而独一无二,与其他前列腺素类似物相比,这可以实现靶向治疗效果,并可能产生更少的副作用 .
生物活性
Evatanepag sodium, also known as CP-533536, is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype EP2. This compound has garnered attention for its potential therapeutic applications, particularly in bone healing and inflammatory conditions. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and relevant data tables.
This compound is a small molecule with the molecular formula C25H28N2O5S and a CAS registry number of 223488-57-1. It acts primarily as an EP2 receptor agonist, which plays a significant role in mediating various physiological responses, including inflammation and bone regeneration .
Key Properties:
- Molecular Weight: 468.56 g/mol
- Solubility: Water-soluble due to the presence of a sulfonamide group.
- Mechanism: Binds selectively to the EP2 receptor, promoting signaling pathways that enhance osteogenic activity and modulate inflammatory responses .
Bone Regeneration
This compound has been shown to induce local bone formation, making it a candidate for treating fractures and bone defects. In preclinical studies, local administration of evatanepag in rat models demonstrated significant enhancement in fracture healing compared to controls .
Table 1: Effects of this compound on Bone Healing
Study Reference | Model Used | Dosage | Outcome |
---|---|---|---|
Rat Fracture Model | Single Dose | Increased callus formation and strength | |
Osteoblast Cultures | 10 µM | Enhanced osteogenic marker expression |
Anti-inflammatory Effects
Research indicates that this compound can inhibit mast cell (MC) degranulation, which is crucial in allergic responses. In vitro studies have shown that evatanepag effectively reduces MC activation in both mouse and human models under IgE-mediated conditions. This suggests potential applications in managing allergic diseases and asthma .
Table 2: Inhibition of Mast Cell Degranulation by this compound
Study Reference | Cell Type | Concentration | % Inhibition of Degranulation |
---|---|---|---|
Human MCs | 10 µM | 75% | |
Mouse MCs | 10 µM | 70% |
Case Studies
- Fracture Healing Study : A study conducted by Pfizer demonstrated that local administration of this compound significantly improved fracture healing in rat models. The results indicated enhanced callus formation and mechanical strength at the fracture site compared to untreated controls .
- Asthma Model : In an asthma model involving allergen-induced airway hyperreactivity, this compound was administered to evaluate its effects on airway inflammation. The compound showed a marked reduction in eosinophil infiltration and mucus production in the airways, indicating its potential as a therapeutic agent for asthma management .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies. It exhibits favorable absorption characteristics with a moderate plasma half-life, allowing for effective dosing regimens.
Table 3: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | ~2 hours |
Bioavailability | High |
Peak Plasma Concentration (Cmax) | Achieved within 1 hour post-administration |
属性
CAS 编号 |
223490-49-1 |
---|---|
分子式 |
C25H27N2NaO5S |
分子量 |
490.5 g/mol |
IUPAC 名称 |
sodium;2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate |
InChI |
InChI=1S/C25H28N2O5S.Na/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29;/h4-15H,16-18H2,1-3H3,(H,28,29);/q;+1/p-1 |
InChI 键 |
SVNBMCJEDANCKY-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)[O-])S(=O)(=O)C3=CN=CC=C3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。